molecular formula C8H8ClN3 B12973040 8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine

8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine

Cat. No.: B12973040
M. Wt: 181.62 g/mol
InChI Key: YRWKBDAZZZWKTN-UHFFFAOYSA-N
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Description

8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrazine rings. The presence of chlorine and methyl groups at specific positions on the ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3,5-dimethylpyrazine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide; conditions: polar aprotic solvents, room temperature to reflux.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives with various functional groups.

Scientific Research Applications

8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases. It is a candidate for drug development, particularly in the field of infectious diseases and oncology.

    Industry: Utilized in the production of specialty chemicals and advanced materials. It is also used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine can be compared with other similar compounds in the imidazo[1,2-a]pyrazine family:

    Similar Compounds:

Uniqueness: The unique positioning of the chlorine atom at the 8th position, along with the methyl groups at the 3rd and 5th positions, imparts distinct chemical reactivity and biological activity to this compound. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

8-chloro-3,5-dimethylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H8ClN3/c1-5-3-10-7(9)8-11-4-6(2)12(5)8/h3-4H,1-2H3

InChI Key

YRWKBDAZZZWKTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C(=CN=C2Cl)C

Origin of Product

United States

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